1,5-Heptadiene, 2,6-dimethyl-
Description
Significance in Contemporary Chemical Research
The contemporary significance of 1,5-heptadiene (B74454), 2,6-dimethyl- in chemical research is multifaceted. It is primarily utilized as a fundamental building block in organic synthesis. Its diene structure makes it a valuable reactant in cycloaddition reactions, particularly the Diels-Alder reaction, which is a powerful method for forming six-membered rings. ontosight.aiwikipedia.org This reactivity allows for the synthesis of complex cyclohexene (B86901) derivatives, which are important intermediates in the production of pharmaceuticals and other specialty chemicals. ontosight.ai
Beyond its role in foundational synthesis, 1,5-heptadiene, 2,6-dimethyl- is also used in the fragrance industry under the name geraniolene. Furthermore, derivatives of this compound have attracted considerable research interest. A notable example is 3-acetoxy-2,6-dimethyl-1,5-heptadiene, which has been identified as the sex pheromone of the Comstock mealybug (Pseudococcus comstocki). scispace.comresearchgate.net The synthesis of this pheromone and its analogs is an active area of research, with implications for pest management strategies. researchgate.net The study of such derivatives highlights the importance of the 1,5-heptadiene, 2,6-dimethyl- scaffold in the development of biologically active molecules.
Retrospective Overview of Early Research Contributions to Diene Chemistry
The field of diene chemistry has a rich history, with many foundational discoveries shaping modern organic synthesis. Dienes are organic compounds that contain two carbon-carbon double bonds. wikipedia.org They are broadly classified into three types: conjugated, unconjugated (or isolated), and cumulated, based on the relative positions of the double bonds. testbook.com
A pivotal moment in the history of diene chemistry was the discovery of the Diels-Alder reaction by German chemists Otto Diels and Kurt Alder in 1928. wikipedia.orgsigmaaldrich.comsigmaaldrich.com This reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to create a cyclohexene ring. sigmaaldrich.comnumberanalytics.com The Diels-Alder reaction is renowned for its reliability and stereoselectivity in forming six-membered rings, a common structural motif in many natural products and synthetic compounds. wikipedia.orgnumberanalytics.com The immense synthetic utility of this discovery was recognized with the Nobel Prize in Chemistry in 1950. sigmaaldrich.comnumberanalytics.comstudysmarter.co.uk
The study of diene photochemistry also has roots in the early 20th century. numberanalytics.com These reactions, which are induced by light, provide alternative pathways for the synthesis of complex and often strained molecules that are not accessible through thermal reactions. numberanalytics.com The development of the Woodward-Hoffmann rules in the 1960s provided a theoretical framework for understanding the stereochemical outcomes of these and other pericyclic reactions, further advancing the synthetic chemist's toolkit for manipulating dienes. numberanalytics.com Early work on diene polymerization also laid the groundwork for the development of important synthetic rubbers and plastics. wikipedia.orgbritannica.com
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylhepta-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h7H,1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONSTYDPUORSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064458 | |
| Record name | 1,5-Heptadiene, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6709-39-3 | |
| Record name | Geraniolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6709-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geraniolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006709393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Heptadiene, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Heptadiene, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylhepta-1,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANIOLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8CD748BZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthesis Methodologies for 1,5 Heptadiene, 2,6 Dimethyl
Catalytic Pyrolysis Approaches for Methyl-Substituted Alkenes
Catalytic pyrolysis provides a direct route to 1,5-Heptadiene (B74454), 2,6-dimethyl- from other methyl-substituted alkenes. For instance, the pyrolysis of 2-methyl-1,5-hexadiene (B165376) at elevated temperatures can yield 2,6-dimethyl-1,5-heptadiene, among other diene products. The success of this method hinges on the careful control of reaction parameters to maximize the yield of the desired product.
Optimization of Reaction Parameters: Temperature and Catalyst Influence
The yield and selectivity of the catalytic pyrolysis are highly dependent on the reaction temperature and the nature of the catalyst. Optimal temperatures for the pyrolysis of methyl-substituted alkenes to produce 2,6-dimethyl-1,5-heptadiene typically fall within the range of 300–500°C. Temperature plays a critical role in cracking and isomerization reactions. While higher temperatures can increase conversion rates, they may also favor the formation of undesired byproducts.
The choice of catalyst is equally crucial in directing the reaction towards the desired product. The catalyst's properties, such as its acidity and pore structure, influence the reaction pathways. mdpi.comnih.gov For instance, in the catalytic pyrolysis of waste plastics, a high liquid yield was achieved at 420°C, with temperatures above this leading to increased gas production. nih.gov
Table 1: Influence of Temperature on Pyrolysis Product Yield
| Temperature (°C) | Predominant Product Type | Observations |
| 420 | Liquid | High liquid yield with low gas and char formation. nih.gov |
| > 420 | Gas | Increased gas yield from both HDPE and LDPE. nih.gov |
| 450 | Hydrocarbons | Using γ-Al2O3 as a catalyst, hydrocarbon yield was 24%. scielo.br |
| 600 | Hydrocarbons | With γ-Al2O3, hydrocarbon yield increased significantly. scielo.br |
This table is interactive. Click on the headers to sort the data.
Application of Acidic and Metal Oxide Catalysts
Both acidic and metal oxide catalysts have been employed in the pyrolysis of alkenes. Acidic catalysts, such as zeolites and alumina (B75360), can facilitate cracking and isomerization reactions due to their Brønsted and Lewis acid sites. mdpi.comnih.gov The acidity of the catalyst can be tailored to optimize the production of specific hydrocarbons. researchgate.net For example, HZSM-5 zeolites are known to promote deoxygenation and polymerization, leading to a higher proportion of aromatic hydrocarbons. mdpi.com
Metal oxides, including both acidic (e.g., alumina, silica) and basic (e.g., calcium oxide, magnesium oxide) types, also play a significant role. mdpi.comnih.gov Acidic metal oxides can alter the distribution of the liquid product, while basic catalysts are effective in deoxygenation and can be more resistant to coking. mdpi.com For instance, γ-Al2O3 has been shown to promote deoxygenation and cracking, leading to the formation of various hydrocarbons. scielo.br
Table 2: Performance of Different Catalyst Types in Pyrolysis
| Catalyst Type | Key Characteristics | Effect on Product Distribution |
| Acidic (e.g., Zeolites) | High acidity, defined pore structure. mdpi.comnih.gov | Promotes cracking and isomerization, can increase aromatic hydrocarbon yield. mdpi.com |
| Acidic Metal Oxide (e.g., Alumina) | Lewis and Brønsted acidity. mdpi.com | Alters liquid product distribution, can increase gas and solid yields. mdpi.comscielo.br |
| Basic Metal Oxide (e.g., CaO, MgO) | Basic sites. mdpi.comnih.gov | Effective for deoxygenation, resistant to coke formation. mdpi.comresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Liquid-Phase Catalytic Routes: Stereochemical Control and Inert Atmosphere Requirements
Liquid-phase catalytic methods offer an alternative to high-temperature pyrolysis, often providing better control over the reaction and product stereochemistry. These reactions are typically conducted under an inert atmosphere to prevent the polymerization of the diene products.
Utilization of Transition-Metal Catalysts
Transition-metal catalysts, particularly those based on palladium and iron, are effective in liquid-phase syntheses. researchgate.netresearchgate.net For example, palladium-catalyzed homoallyl- and homopropargyl-alkenyl coupling reactions have been utilized in the synthesis of terpenoids containing 1,5-diene units. researchgate.net Iron-based catalysts have been employed for the selective [4+4]-cycloaddition of isoprene (B109036) to produce 1,6-dimethyl-1,5-cyclooctadiene. researchgate.net The choice of the transition metal and its ligands is critical for achieving high selectivity and yield.
Enantioselective Synthesis Considerations via Chiral Auxiliaries
For the synthesis of specific stereoisomers of 2,6-dimethyl-1,5-heptadiene derivatives, enantioselective methods are required. This can be achieved through the use of chiral auxiliaries, which are enantiomerically pure compounds that can direct the stereochemical outcome of a reaction. icjs.us For instance, Grignard reactions for the synthesis of alcohol precursors to 2,6-dimethyl-1,5-heptadiene may require chiral auxiliaries to achieve enantioselectivity. The iron chiral auxiliary [(η5-C5H5)Fe(CO)(PPh3)] has been shown to exert powerful stereochemical control in various carbon-carbon bond-forming reactions. psu.edu The use of chiral auxiliaries allows for the formation of a desired diastereomer, which can then be converted to the target enantiomerically pure product. icjs.us
Catalytic Disproportionation of Polyisoprene Precursors
A highly selective method for synthesizing 2,6-dimethyl-1,5-heptadiene involves the catalytic disproportionation of cis-1,4-polyisoprene. This process utilizes a rhenium-based catalyst, specifically Re₂O₇ on an alumina support, often modified with alkali or alkaline earth metals. The reaction is carried out in the presence of isobutene.
This method can achieve very high selectivity, exceeding 99% for 2,6-dimethyl-1,5-heptadiene in a continuous process. Key parameters that influence the reaction include temperature and pressure. The reaction is typically conducted at temperatures between -25°C and +35°C, as higher temperatures can lead to an increased risk of isomerization. Operating at superatmospheric pressure can improve the yield. For example, a continuous process running at 20°C and 10 bar pressure over a Re₂O₇/Al₂O₃ catalyst can yield the desired product with 98% selectivity. A significant advantage of this method is the low formation of oligomeric byproducts, which is less than 2%.
Table 3: Key Parameters for Catalytic Disproportionation of Polyisoprene
| Parameter | Range/Details | Impact on Product Selectivity |
| Temperature | -25°C to +35°C | Higher temperatures increase isomerization risk. |
| Pressure | 1–10 bar (Superatmospheric) | Improves yield. |
| Catalyst | Re₂O₇ on alumina (with alkali/alkaline earth metal derivatives) | High selectivity for 2,6-dimethyl-1,5-heptadiene. |
This table is interactive. Click on the headers to sort the data.
Rhenium-Based Catalysts (e.g., Re₂O₇/Al₂O₃) and Their Derivatives
A significant industrial method for producing 1,5-Heptadiene, 2,6-dimethyl- involves the catalytic disproportionation, or metathesis, of cis-1,4-polyisoprene with isobutene. This reaction is effectively catalyzed by rhenium-based systems, particularly rhenium(VII) oxide (Re₂O₇) supported on alumina (Al₂O₃). The addition of alkali or alkaline earth metal derivatives can further enhance the catalyst's performance. For instance, a catalyst system of 20% Re₂O₇ with 2% K⁺ on Al₂O₃ has been shown to produce 2,6-dimethyl-1,5-heptadiene with a high yield of 91.7%.
The general reaction involves the cleavage and reformation of double bonds between the polyisoprene chain and isobutene, leading to the formation of the desired diene and other oligomers. The efficiency and selectivity of this process are highly dependent on the reaction conditions.
Process Optimization: Temperature, Pressure, and Reaction Mode Effects on Selectivity
Optimizing the process parameters is crucial for maximizing the yield and selectivity of 1,5-Heptadiene, 2,6-dimethyl- in rhenium-catalyzed metathesis.
Temperature: The reaction is typically conducted within a narrow temperature range of -25°C to +35°C. Higher temperatures can lead to an increased risk of isomerization, reducing the purity of the desired product. Catalyst stability is also a concern, as Re₂O₇/Al₂O₃ can deactivate at temperatures above 50°C.
Reaction Mode: The choice between batch and continuous processing significantly impacts selectivity. A continuous reaction mode can achieve over 99% selectivity for 2,6-dimethyl-1,5-heptadiene. In a specific example of a continuous process at 20°C and 10 bar, the reaction of polyisoprene with isobutene over a Re₂O₇/Al₂O₃ catalyst yielded the target compound with 98% selectivity and less than 2% oligomeric byproducts.
Table 1: Effect of Process Parameters on Rhenium-Catalyzed Synthesis
| Parameter | Optimal Range/Mode | Impact on Selectivity |
|---|---|---|
| Temperature | -25°C to +35°C | Higher temperatures increase isomerization risk. |
| Pressure | 1–30 bar | Superatmospheric pressure enhances yield. |
| Reaction Mode | Continuous | Achieves >99% selectivity for the target diene. |
Dehydration Reactions of Precursor Alcohols
An alternative synthetic route to 1,5-Heptadiene, 2,6-dimethyl- involves the dehydration of precursor alcohols. This method often employs zeolite catalysts to facilitate the elimination of water under relatively mild conditions.
Zeolite-Catalyzed Dehydration (e.g., H-β Zeolite) under Mild Conditions
H-β zeolite has been identified as an effective catalyst for the dehydration of 2,6-dimethyl-5-hepten-2-ol to produce 1,5-Heptadiene, 2,6-dimethyl-. This process can be carried out under mild conditions, which is advantageous for minimizing side reactions. For example, a reaction conducted at 100°C for 24 hours with H-β zeolite and 2 equivalents of water resulted in an 80% yield of the desired diene. Zeolites, with their well-defined pore structures and acidic sites, provide a selective environment for the dehydration reaction. nih.gov
Byproduct Management and Isomer Control in Dehydration Pathways
A key challenge in the dehydration of 2,6-dimethyl-5-hepten-2-ol is the potential for competing dehydration pathways, which can lead to the formation of isomeric diene byproducts. The primary byproducts observed are 2,6-dimethyl-1,6-heptadiene (B13762920) and 2,6-dimethyl-2,5-heptadiene (B14729436). In the H-β zeolite-catalyzed reaction mentioned previously, these byproducts were formed in 5% and 11% yields, respectively.
Effective byproduct management and isomer control necessitate careful selection of the catalyst and optimization of reaction conditions to favor the desired E1 elimination pathway. The use of zeolite catalysts with specific pore sizes and acid site distributions can help to steer the reaction towards the formation of 1,5-Heptadiene, 2,6-dimethyl-, while minimizing the production of other isomers.
Table 2: Byproduct Formation in Zeolite-Catalyzed Dehydration
| Catalyst | Temperature (°C) | Time (h) | Water (equiv) | Yield (%) | Byproduct 1 (%) | Byproduct 2 (%) |
|---|---|---|---|---|---|---|
| H-β zeolite | 100 | 24 | 2 | 80 | 5 | 11 |
Byproduct 1: 2,6-Dimethyl-1,6-heptadiene, Byproduct 2: 2,6-Dimethyl-2,5-heptadiene
Oxidative Deformylation Pathways
A biocatalytic approach for the synthesis of 1,5-Heptadiene, 2,6-dimethyl- involves the oxidative deformylation of specific aldehydes, catalyzed by cytochrome P-450 enzymes.
Cytochrome P-450 Catalyzed Olefin Formation (e.g., P-450 2B4)
The cytochrome P-450 enzyme system, specifically the phenobarbital-inducible form 2B4 (P-450 2B4), has been shown to catalyze the oxidative deformylation of citronellal (B1669106) to yield 2,6-dimethyl-1,5-heptadiene. researchgate.netoup.comresearchgate.net This reaction is believed to proceed through a peroxyhemiacetal-like intermediate formed between the aldehyde substrate and molecular oxygen-derived hydrogen peroxide. researchgate.netresearchgate.net
This enzymatic transformation represents a highly specific pathway for olefin formation. researchgate.net While other P-450 isozymes can catalyze the oxidative deformylation of other aldehydes, the conversion of citronellal to 2,6-dimethyl-1,5-heptadiene appears to be specific to P-450 2B4. researchgate.netresearchgate.net This specificity highlights the potential of biocatalysis for the targeted synthesis of complex organic molecules.
Substrate Structural Requirements for Catalytic Activity
The efficiency and outcome of catalytic syntheses of 2,6-dimethyl-1,5-heptadiene are highly dependent on the structural characteristics of the starting materials. For instance, in the catalytic pyrolysis of methyl-substituted alkenes, the position of the methyl groups and the double bonds in the precursor directly influences the product distribution. Similarly, in liquid-phase syntheses utilizing transition-metal catalysts, the steric and electronic properties of the substrate play a crucial role in determining the stereochemical control of the reaction.
In zeolite-catalyzed dehydrations, a common route to dienes, the structure of the alcohol precursor is paramount. For example, the dehydration of 2,6-dimethyl-5-hepten-2-ol over an H-β zeolite catalyst can yield 2,6-dimethyl-1,5-heptadiene. acs.org However, the reaction conditions must be carefully controlled to minimize the formation of isomeric byproducts such as 2,6-dimethyl-1,6-heptadiene and 2,6-dimethyl-2,5-heptadiene. acs.org The presence of water and the specific type of zeolite catalyst have been shown to significantly impact the yield and selectivity of the desired 1,5-diene. acs.org
Metathesis Reactions in the Synthesis of 2,6-Dimethyl-1,5-heptadiene
Olefin metathesis has emerged as a powerful tool in organic synthesis, and its application in the formation of 2,6-dimethyl-1,5-heptadiene is a noteworthy example. These reactions, often catalyzed by ruthenium-based complexes, allow for the construction of carbon-carbon double bonds with high efficiency. wikipedia.org
Ring-Closing Metathesis Utilizing Ruthenium-Based Catalysts (e.g., Grubbs-Hoveyda Catalyst)
Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs catalysts, are renowned for their efficacy in ring-closing metathesis (RCM) reactions. wikipedia.orgrsc.org These catalysts are tolerant of various functional groups and can operate under mild conditions. wikipedia.org The Hoveyda-Grubbs catalysts, which feature a chelating isopropoxybenzylidene ligand, exhibit enhanced stability and are often preferred. researchgate.net The initiation of the catalytic cycle involves the dissociation of a ligand to generate a 14-electron active species that engages with the diene substrate. researchgate.net While not a direct synthesis of the acyclic 2,6-dimethyl-1,5-heptadiene, the principles of RCM are fundamental to the broader field of olefin metathesis which can be adapted for such syntheses.
Conversion of Terpenoids (e.g., trans-Nerolidol) to Diene Products
A practical and sustainable approach to synthesizing 2,6-dimethyl-1,5-heptadiene involves the metathesis of readily available terpenoids. For instance, the acyclic sesquiterpene alcohol, trans-nerolidol, can be quantitatively converted into a stoichiometric mixture of 2,6-dimethyl-1,5-heptadiene and 1-methylcyclopent-2-en-1-ol. rsc.orgrsc.orgresearchgate.net This transformation is efficiently catalyzed by a second-generation Grubbs-Hoveyda catalyst at a low loading of 0.03 mol%. rsc.orgrsc.org The reaction is typically conducted neat, enhancing its sustainability profile. rsc.org Subsequent hydrogenation of the 2,6-dimethyl-1,5-heptadiene product can yield 2,6-dimethylheptane (B94447), a component of interest for high-performance sustainable aviation fuels. rsc.orgrsc.org
Table 1: Metathesis of trans-Nerolidol
| Catalyst | Substrate | Product(s) | Catalyst Loading | Yield | Reference |
|---|---|---|---|---|---|
| 2nd Gen. Grubbs-Hoveyda | trans-Nerolidol | 2,6-Dimethyl-1,5-heptadiene & 1-Methylcyclopent-2-en-1-ol | 0.03 mol% | Quantitative | rsc.orgrsc.orgresearchgate.net |
Alkylation-Reduction Strategies for 1,4-Diene Formation
Alternative strategies for the synthesis of 1,4-dienes, a class of compounds that includes isomers of 2,6-dimethyl-1,5-heptadiene, involve tandem alkylation-reduction reactions of unsaturated carbonyl compounds. These methods provide a regioselective route to the desired diene systems.
Tandem Alkylation-Reduction of α,β,γ,δ-Unsaturated Ketones
A highly regioselective method for preparing 1,4-dienes involves the tandem alkylation-reduction of α,β,γ,δ-unsaturated ketones. acs.org This one-pot procedure begins with the generation of a diene alkoxide by adding the unsaturated ketone to an alkyllithium reagent in ether. The subsequent addition of lithium and a proton source, such as ethanol (B145695), in liquid ammonia (B1221849) leads to the formation of the 1,4-diene in excellent yields. acs.org This method is predictable in its regioselectivity, with the structure of the resulting diene being determined by the initial unsaturated ketone and the alkylating agent. acs.org For example, the methylation-reduction of 6-methyl-3,5-heptadien-2-one (B91463) yields 2,6-dimethyl-2,5-heptadiene, an isomer of the target compound. acs.org
Table 2: Alkylation-Reduction of α,β,γ,δ-Unsaturated Ketones
| Unsaturated Ketone | Alkylating Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Methyl-3,5-heptadien-2-one | Methyllithium | 2,6-Dimethyl-2,5-heptadiene | Excellent | acs.org |
| 3,5-Heptadien-2-one | Methyllithium | 2-Methyl-2,5-heptadiene | Excellent | acs.org |
Lithium-Ammonia-Ethanol Reduction Systems
The Birch reduction, which employs a solution of an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol as a proton source, is a classic method for the reduction of aromatic rings to 1,4-cyclohexadienes. masterorganicchemistry.comnumberanalytics.com This system can also be adapted for the reduction of conjugated dienes. acs.org The mechanism involves the transfer of an electron from the metal to the substrate, forming a radical anion. numberanalytics.com This is followed by protonation by the alcohol and a subsequent electron transfer and protonation to yield the 1,4-diene. masterorganicchemistry.comnumberanalytics.com The choice of metal and proton source can influence the reaction's rate and selectivity. numberanalytics.com In the context of the tandem alkylation-reduction of unsaturated ketones, the lithium-ammonia-ethanol system is crucial for the reductive cleavage of the intermediate alkoxide to form the final 1,4-diene product. acs.org The use of a less acidic proton source like ethanol is critical, as stronger acids can lead to the isolation of the alkylated diene alcohol instead of the desired diene. acs.org
Rearrangement Reactions for 1,5-Heptadiene, 2,6-Dimethyl- Derivatives
The synthesis of 1,5-heptadiene, 2,6-dimethyl- and its derivatives can be efficiently achieved through pericyclic reactions, most notably the Claisen rearrangement. This-sigmatropic rearrangement involves the concerted reorganization of a six-electron system, leading to the formation of a new carbon-carbon bond and the characteristic 1,5-diene structure. While traditionally induced by heat, catalytic methods have been developed to facilitate this transformation under milder conditions.
Base-Catalyzed Rearrangements of Allyl Ethers (e.g., 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether)
The Claisen rearrangement of allyl ethers, such as 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether, represents a direct pathway to the 1,5-heptadiene, 2,6-dimethyl- framework. While these rearrangements are most commonly carried out under thermal conditions, base-catalyzed approaches offer an alternative for specific substrates.
The role of the base is to facilitate the formation of an enolate or a related anionic species, which can then undergo the-sigmatropic shift. This can be particularly useful for substrates where the corresponding enol ether is more readily formed under basic conditions. The general mechanism involves the deprotonation of a carbon alpha to the ether oxygen, followed by the rearrangement and subsequent protonation to yield the diene product.
Research into base-catalyzed Claisen rearrangements has shown that the choice of base and reaction conditions is critical for achieving high yields and selectivity. Strong bases such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are often employed to ensure complete deprotonation. The reaction temperature can also be a key factor, with lower temperatures often favoring the desired rearrangement over potential side reactions.
While specific literature on the base-catalyzed rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether is not extensively detailed, the principles can be inferred from related systems. For instance, the rearrangement of similar allyl vinyl ethers is a well-established synthetic strategy.
| Reactant | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Allyl Vinyl Ether | LDA | THF | -78 to 25 | γ,δ-Unsaturated Aldehyde | High |
| Crotyl Vinyl Ether | KHMDS | Toluene | 0 to 25 | Substituted γ,δ-Unsaturated Aldehyde | Good |
This table illustrates typical conditions for base-catalyzed Claisen rearrangements of related allyl vinyl ethers, which serve as a model for the rearrangement of allyl ethers like 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether.
Stereochemical Considerations in Rearrangement Product Formation
The stereochemical outcome of the Claisen rearrangement is a direct consequence of the concerted, chair-like transition state. The geometry of the starting allyl ether significantly influences the stereochemistry of the newly formed double bonds and any stereocenters in the 1,5-diene product.
For the rearrangement of an acyclic allyl ether, the reaction proceeds through one of two possible chair-like transition states. The preferred transition state is typically the one that minimizes steric interactions between the substituents. This principle allows for a high degree of stereocontrol in the synthesis of 1,5-dienes.
In the case of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether, the geometry of the double bonds in the starting material will dictate the relative orientation of the methyl groups in the transition state. This, in turn, will determine the E/Z geometry of the double bond in the resulting 1,5-heptadiene, 2,6-dimethyl-.
For example, if we consider the rearrangement of a related (E)-crotyl vinyl ether, the chair-like transition state with the methyl group in an equatorial position is favored, leading predominantly to the (E)-alkene product. Conversely, the rearrangement of a (Z)-crotyl vinyl ether favors the formation of the (Z)-alkene product.
| Starting Material Geometry | Major Product Geometry | Favored Transition State |
| (E)-Allyl Ether | (E)-1,5-Diene | Chair-like with equatorial substituent |
| (Z)-Allyl Ether | (Z)-1,5-Diene | Chair-like with equatorial substituent |
This table demonstrates the predictable stereochemical outcome of the Claisen rearrangement based on the geometry of the starting allyl ether.
The ability to control the stereochemistry of the final product is a key advantage of using rearrangement reactions in the synthesis of complex molecules. By carefully selecting the geometry of the starting materials, chemists can selectively synthesize specific stereoisomers of 1,5-heptadiene, 2,6-dimethyl- and its derivatives.
Chemical Reactivity and Transformation of 1,5 Heptadiene, 2,6 Dimethyl
Oxidation and Reduction Pathways
The non-conjugated double bonds in 1,5-Heptadiene (B74454), 2,6-dimethyl- react independently during oxidation and reduction reactions, allowing for selective transformations.
The double bonds of 1,5-Heptadiene, 2,6-dimethyl- can be oxidized to form epoxides (oxacyclopropanes) using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orglibretexts.org The two double bonds in the molecule are not electronically equivalent; the C5=C6 bond is trisubstituted, while the C1=C2 bond is 1,1-disubstituted. In reactions with electrophilic oxidizing agents like peroxy acids, the more electron-rich (i.e., more substituted) double bond is more nucleophilic and reacts faster. stackexchange.com
Therefore, the selective oxidation of 1,5-Heptadiene, 2,6-dimethyl- with one equivalent of a peroxy acid will preferentially yield the epoxide at the 5,6-position.
Table 1: Selective Oxidation of 1,5-Heptadiene, 2,6-dimethyl-
| Oxidizing Agent | Solvent | Major Product |
|---|---|---|
| m-CPBA (1 equivalent) | Dichloromethane (CH₂Cl₂) | 5,6-Epoxy-2,6-dimethyl-1-heptene |
| Magnesium monoperoxyphthalate (MMPP) | Chloroform (CHCl₃) | 5,6-Epoxy-2,6-dimethyl-1-heptene |
| Peracetic acid (CH₃CO₃H) | Ethyl acetate (B1210297) | 5,6-Epoxy-2,6-dimethyl-1-heptene |
Using an excess of the oxidizing agent can lead to the formation of the diepoxide. In aqueous acidic or basic conditions, the epoxide ring can be hydrolyzed to form a vicinal diol (a molecule with two hydroxyl groups on adjacent carbons). libretexts.org
Catalytic hydrogenation can be used to reduce one or both of the double bonds in 1,5-Heptadiene, 2,6-dimethyl-. This reaction involves the addition of molecular hydrogen (H₂) across the double bonds in the presence of a metal catalyst. The complete hydrogenation of both double bonds results in the formation of the corresponding saturated alkane, 2,6-dimethylheptane (B94447).
The reaction proceeds stepwise, and by controlling the reaction conditions (e.g., catalyst type, pressure, temperature, and reaction time), it is possible to achieve selective hydrogenation of one double bond. Typically, less sterically hindered double bonds are hydrogenated more rapidly.
Table 2: Catalytic Hydrogenation of 1,5-Heptadiene, 2,6-dimethyl-
| Catalyst | Typical Conditions | Product |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ (1 atm), Room Temperature | 2,6-Dimethylheptane |
| Platinum(IV) oxide (PtO₂, Adam's catalyst) | H₂ (1-3 atm), Room Temperature | 2,6-Dimethylheptane |
| Raney Nickel (Raney Ni) | H₂ (high pressure), Elevated Temperature | 2,6-Dimethylheptane |
Electrophilic and Radical Reactions
The double bonds of 1,5-Heptadiene, 2,6-dimethyl- are susceptible to attack by electrophiles. Furthermore, the presence of allylic hydrogens allows for radical substitution reactions.
Instead of substitution, the characteristic reaction with electrophiles is addition across the carbon-carbon double bonds. The two isolated double bonds react independently according to Markovnikov's rule, which states that in the addition of a protic acid (HX) to an alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. This rule is based on the formation of the most stable carbocation intermediate.
Addition to the C1=C2 bond: The C1 carbon has two hydrogens, while C2 has none. Addition of H-X will lead to the formation of a stable tertiary carbocation at the C2 position, resulting in the product 2-halo-2,6-dimethyl-5-heptene.
Addition to the C5=C6 bond: The C5 carbon has one hydrogen, while C6 has none. Addition of H-X will form a tertiary carbocation at the C6 position, leading to the product 6-halo-2,6-dimethyl-1-heptene.
The relative rates of reaction at the two sites depend on the specific electrophile and reaction conditions, but both pathways are possible, leading to a mixture of products if the reaction is not controlled.
Radical substitution reactions can occur at the allylic positions (the carbon atoms adjacent to a double bond) because the resulting allylic radical is stabilized by resonance. In 1,5-Heptadiene, 2,6-dimethyl-, there are three distinct allylic positions: C3, C4, and C7.
Abstraction of a hydrogen atom from one of these positions by a radical initiator leads to a resonance-stabilized radical intermediate. For example, allylic bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator would likely yield a mixture of brominated products. The distribution of these products depends on the relative stability of the possible radical intermediates and any steric factors. Free radical oxidation can also be initiated at these allylic sites. scilit.comnih.gov
Reactivity with Halogenating Agents
While detailed mechanistic studies on the halogenation of 1,5-heptadiene, 2,6-dimethyl- are not extensively documented in the reviewed literature, the formation of halogenated derivatives is chemically plausible. The reaction would proceed via electrophilic addition of a halogen (e.g., Cl₂, Br₂) across the double bonds. The presence of two double bonds allows for the possibility of mono- or di-halogenation, depending on the stoichiometry of the reactants. The synthesis of compounds such as (1Z)-1-chloro-2,6-dimethyl-1,5-heptadiene has been reported, indicating that such transformations are achievable. chemsynthesis.com The regioselectivity of this addition would be influenced by the stability of the resulting carbocation intermediates.
Other Electrophilic Additions to Diene Systems
The diene structure of 1,5-heptadiene, 2,6-dimethyl- makes it a candidate for various electrophilic addition reactions. Its unconjugated nature means the two double bonds generally react independently. A significant reaction for dienes is the Diels-Alder reaction, a cycloaddition that forms a six-membered ring. Although 1,5-heptadiene, 2,6-dimethyl- is an unconjugated diene, it can potentially undergo intramolecular cyclization reactions under certain catalytic conditions, a phenomenon observed in similar diene systems.
Polymerization Studies of 1,5-Heptadiene, 2,6-dimethyl-
The polymerization of 1,5-heptadiene, 2,6-dimethyl- can proceed through several mechanisms, owing to its two reactive double bonds. These pathways can lead to polymers with unique structures and properties.
Monomer Behavior in Free Radical Polymerization
In free-radical polymerization, the unconjugated double bonds of 1,5-heptadiene, 2,6-dimethyl- can react to form a polymer chain. This process typically involves initiation, propagation, and termination steps. researchgate.net However, the presence of two double bonds can lead to complex structures, including the potential for cross-linking if both double bonds of a monomer unit are incorporated into different polymer chains. The specific behavior and kinetics of 1,5-heptadiene, 2,6-dimethyl- in free-radical polymerization are not widely detailed in the available literature, but general principles suggest that the resulting polymer architecture would be influenced by reaction conditions such as monomer concentration and initiator type.
Coordination Polymerization for Specialty Elastomers and Plastics
Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, is a powerful method for controlling polymer structure. For non-conjugated dienes like 1,5-heptadiene, 2,6-dimethyl-, coordination polymerization can lead to intramolecular cyclization followed by polymerization, a process known as cyclopolymerization. This mechanism results in a polymer backbone containing cyclic units. For instance, the cyclocopolymerization of 1,6-heptadiene (B165252) with ethylene (B1197577) using scandium catalysts is known to produce copolymers with six-membered rings. researchgate.net While specific studies on 1,5-heptadiene, 2,6-dimethyl- are scarce, its structure suggests a potential for forming polymers with five- or six-membered rings in the main chain, which could impart unique thermal and mechanical properties to the resulting specialty elastomers or plastics.
Copolymerization with Isoolefins (e.g., Isobutylene)
Copolymerization of dienes with isoolefins like isobutylene (B52900) is a commercially significant process, notably in the production of butyl rubber, where a small amount of a diene such as isoprene (B109036) is copolymerized with a large excess of isobutylene. rsc.org This incorporation of diene units provides sites for subsequent cross-linking (vulcanization).
The cationic copolymerization of isobutylene with dienes is typically initiated by a Lewis acid in conjunction with a protic initiator at low temperatures. researchgate.net Strong Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) are commonly used. rsc.org The process involves the formation of a carbocation from the isobutylene monomer, which then propagates by adding to other monomer units. When a diene like 1,5-heptadiene, 2,6-dimethyl- is introduced, it can be incorporated into the growing polymer chain. The reactivity of the diene relative to isobutylene will influence the structure of the resulting copolymer. The low temperatures are necessary to suppress side reactions and to achieve high molecular weight polymers. rsc.org
Below is an interactive data table summarizing the key polymerization concepts discussed:
| Polymerization Type | Key Features | Potential Polymer Structure with 1,5-Heptadiene, 2,6-dimethyl- |
| Free Radical Polymerization | Initiated by free radicals; can lead to branching and cross-linking. | Linear or cross-linked polymer with pendant double bonds. |
| Coordination Polymerization | Uses transition metal catalysts; allows for stereochemical control and cyclopolymerization. | Polymer backbone containing five- or six-membered cyclic units. |
| Cationic Copolymerization | Initiated by Lewis acids at low temperatures; used for producing copolymers like butyl rubber. | Copolymer with isobutylene, incorporating diene units for cross-linking. |
Impact on Polymer Backbone Properties and Ozone Resistance
The incorporation of a third monomer, a non-conjugated diene, into the ethylene-propylene chain is a crucial step in the synthesis of Ethylene-Propylene-Diene Monomer (EPDM) rubber. This diene introduces sites of unsaturation, pendant to the main polymer chain, which are essential for vulcanization (cross-linking). The saturated nature of the EPDM backbone is the primary reason for its excellent resistance to ozone, heat, and weathering. The choice of the diene monomer can significantly influence the curing characteristics and the final properties of the EPDM, including its ozone resistance.
The structure of the diene monomer influences several key aspects of the resulting EPDM polymer:
Cure Rate: The reactivity of the double bond in the diene monomer affects the rate of vulcanization. Dienes with more reactive double bonds, such as ENB, lead to faster cure rates. The reactivity of the double bonds in 1,5-Heptadiene, 2,6-dimethyl- would similarly dictate the speed of the cross-linking reaction.
Branching: Some dienes can lead to long-chain branching in the polymer, which can affect its processability and mechanical properties. The structure of 1,5-Heptadiene, 2,6-dimethyl-, being a linear diene with methyl branches, might influence the degree of branching during polymerization.
Mechanical Properties: The type and amount of the third monomer can impact the tensile strength, elongation, and other mechanical properties of the cured EPDM.
Ozone Resistance:
The inherent ozone resistance of EPDM is derived from its saturated polymer backbone. Ozone attacks the carbon-carbon double bonds in the polymer chains. In EPDM, these double bonds are located in the side chains introduced by the diene monomer, rather than in the main polymer backbone as is the case with general-purpose rubbers like natural rubber or styrene-butadiene rubber. When ozone attacks the double bonds in the side chains of EPDM, it can break these side chains, but the main polymer backbone remains intact. This prevents the catastrophic chain scission and cracking that occurs in rubbers with unsaturated backbones when exposed to ozone.
The structure of the diene side chain can have a secondary effect on ozone resistance. While the primary factor is the saturated backbone, the density and reactivity of the pendant double bonds could theoretically influence the rate of surface degradation. However, as long as the backbone remains saturated, the excellent ozone resistance, a hallmark of EPDM, is expected to be maintained.
Hypothetical Impact of 1,5-Heptadiene, 2,6-dimethyl-:
Based on its structure as a non-conjugated aliphatic diene, the incorporation of 1,5-Heptadiene, 2,6-dimethyl- as a third monomer in EPDM would be expected to yield a polymer with a saturated backbone and pendant double bonds. This fundamental structure would confer the characteristic high ozone resistance to the resulting EPDM. The methyl groups on the diene might influence its reactivity during polymerization and vulcanization, potentially affecting the cure rate and the efficiency of the cross-linking process.
Without direct experimental data, the precise quantitative impact on properties like tensile strength, modulus, and the subtle effects on the rate of ozone degradation compared to EPDMs made with conventional dienes remains speculative. Further research would be required to fully characterize an EPDM terpolymer synthesized with 1,5-Heptadiene, 2,6-dimethyl-.
Advanced Spectroscopic and Computational Characterization of 1,5 Heptadiene, 2,6 Dimethyl
Chromatographic Techniques for Separation and Identification
Chromatographic methods are essential for the separation of 1,5-Heptadiene (B74454), 2,6-dimethyl- from complex mixtures and for its initial identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like 1,5-Heptadiene, 2,6-dimethyl-, also known as geraniolene. journalcps.com In GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and interaction with the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.
For 1,5-Heptadiene, 2,6-dimethyl-, the mass spectrum is characterized by a specific fragmentation pattern. nih.gov The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 124.22 g/mol . nih.govnist.gov A prominent peak in its mass spectrum is often observed at m/z 69, which corresponds to a stable carbocation fragment. nih.gov This technique has been successfully used to identify 1,5-Heptadiene, 2,6-dimethyl- in various natural sources, including the ethanol (B145695) extract of Solanum melongena (aubergine) leaf, where it was detected with a retention time of 39.98 minutes. journalcps.com The analysis of complex mixtures, such as those from pyrolysis, also relies on GC-MS to identify the numerous C4–C12 compounds, including dienes. akjournals.com
Table 1: GC-MS Data for 1,5-Heptadiene, 2,6-dimethyl-
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₆ | nih.govnist.gov |
| Molecular Weight | 124.22 g/mol | nih.govnist.gov |
| CAS Registry Number | 6709-39-3 | nih.govnist.gov |
| NIST Number | 158242 | nih.gov |
| Top Peak (m/z) | 69 | nih.gov |
This table summarizes key identifiers and mass spectrometry data for 1,5-Heptadiene, 2,6-dimethyl-.
High-Performance Liquid Chromatography (HPLC) is a valuable tool for separating isomers of terpenes, which often have very similar properties. While specific HPLC methods for the direct differentiation of 1,5-Heptadiene, 2,6-dimethyl- from all its isomers are not extensively detailed in the provided context, the principles of HPLC suggest its applicability. For instance, reverse-phase HPLC using a C18 column is a common method for separating terpenoid isomers. researchgate.net The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase (C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water. researchgate.net
The chromatographic resolution of terpene isomers can be optimized by adjusting various parameters. Column selection is critical, with longer columns and those packed with solid-core materials providing better separation. thermofisher.com Temperature also plays a role; for some monoterpenes, increasing the column temperature can improve resolution. thermofisher.com The choice of detector is also important, with UV detectors being suitable for conjugated systems, and mass spectrometers providing definitive identification. sakura.ne.jp For non-volatile or derivatized dienes, HPLC offers a robust separation method. researchgate.net
Determining the precise location of double bonds within a molecule is crucial for unambiguous structural elucidation. Derivatization with dimethyl disulfide (DMDS), followed by GC-MS analysis, is a well-established method for this purpose. nih.gov This technique involves the addition of a dimethyl disulfide molecule across the double bonds of the alkene. researchgate.net
When the resulting DMDS adduct is analyzed by mass spectrometry, it fragments in a predictable manner. Cleavage occurs at the carbon-carbon bond between the two newly introduced methylthio (-SCH₃) groups. researchgate.netresearchgate.net The masses of the resulting fragments are diagnostic and allow for the unequivocal determination of the original positions of the double bonds. nih.govresearchgate.net This method is effective for both mono- and polyunsaturated alkenes. nih.govresearchgate.net For dienes where the double bonds are separated by four or more methylene (B1212753) groups, linear diadducts are typically formed. researchgate.net However, for dienes with more closely spaced double bonds, cyclic thioethers may be produced. researchgate.netresearchgate.net The development of efficient DMDS derivatization approaches that yield abundant mono-DMDS adducts for polyunsaturated alkenes has further enhanced the utility of this technique. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their connectivity. While a specific, fully assigned ¹H NMR spectrum for 1,5-Heptadiene, 2,6-dimethyl- is not available in the provided search results, general chemical shift ranges for protons in similar chemical environments can be predicted. msu.edu For example, vinylic protons (H-C=C) would appear in the downfield region (typically δ 4.5-6.5 ppm), while allylic protons (H-C-C=C) would be found at slightly higher field (δ 1.6-2.6 ppm). The protons of the methyl groups would appear in the upfield region (δ 0.9-1.8 ppm). The integration of the peaks would correspond to the number of protons of each type, and the splitting patterns (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons.
For comparison, the ¹H NMR spectrum of the related compound 2,6-dimethyl-1,5-heptadien-3-ol shows signals for vinylic protons around δ 4.8-5.1 ppm and methyl protons at approximately δ 1.6-1.7 ppm. google.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of different carbon environments in a molecule and provides information about their electronic state and connectivity. chemicalbook.com The IUPAC name for this compound is 2,6-dimethylhepta-1,5-diene. nih.gov
A ¹³C NMR spectrum for 2,6-dimethylhepta-1,5-diene is available, and while the specific chemical shifts are not listed in the provided text, typical ranges can be inferred. msu.educhemicalbook.com Carbons involved in double bonds (sp² hybridized) typically resonate in the downfield region of the spectrum (δ 100-150 ppm). msu.edu Saturated (sp³ hybridized) carbons, such as those in the methyl and methylene groups, appear in the upfield region (δ 10-60 ppm). msu.edu
For example, in the related compound 2,6-dimethyl-1,5-heptadien-3-ol, the sp² carbons of the double bonds appear at chemical shifts between δ 110 ppm and δ 147 ppm, while the sp³ carbons are found between δ 17 ppm and δ 34 ppm. google.com A study on 2,6-dimethyl-2,5-heptadien-4-one (B156642), another related structure, calculated the chemical shift of the carbonyl carbon to be in the very downfield region at 191.6 ppm due to the partial positive charge from resonance. researchgate.net This demonstrates how the electronic environment significantly influences the chemical shifts in ¹³C NMR.
Vibrational Spectroscopy: Infrared and Raman Analysis
Vibrational spectroscopy is a critical tool for elucidating the molecular structure of 1,5-Heptadiene, 2,6-dimethyl-, by identifying its constituent functional groups and their arrangement.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its bonds. For 1,5-Heptadiene, 2,6-dimethyl-, the key functional groups are the C=C double bonds of the alkene moieties and the C-H bonds of the methyl and methylene groups.
While a specific, publicly available, and fully assigned FTIR spectrum for pure 1,5-Heptadiene, 2,6-dimethyl- is not readily found in the reviewed literature, the expected characteristic absorption bands can be predicted based on its known structure. These would include:
=C-H Stretch: Associated with the hydrogens on the double-bonded carbons, typically appearing above 3000 cm⁻¹. A peak around 3075 cm⁻¹ has been noted for the structurally similar compound 2,6-dimethyl-1,5-heptadien-3-ol, suggesting a similar absorption region for the target molecule. google.com
C-H Stretch (Alkyl): Strong absorptions from the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ region. google.com
C=C Stretch: A characteristic peak for the carbon-carbon double bond stretch is anticipated in the range of 1640-1680 cm⁻¹. A patent for a related compound shows a peak at 1650 cm⁻¹. google.com
C-H Bend: Bending vibrations for the methyl and methylene groups would produce peaks in the 1375-1470 cm⁻¹ range. google.com
The table below summarizes the expected FTIR absorption bands for the key functional groups present in 1,5-Heptadiene, 2,6-dimethyl-.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alkene (=C-H) | Stretch | > 3000 |
| Alkyl (C-H) | Stretch | 2850 - 3000 |
| Alkene (C=C) | Stretch | 1640 - 1680 |
| Alkyl (C-H) | Bend | 1375 - 1470 |
Raman Spectroscopy for Alkene and Methyl Group Vibrations and Isomer Distinction
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly effective for detecting the vibrations of non-polar bonds, such as the C=C bond in alkenes.
For 1,5-Heptadiene, 2,6-dimethyl-, Raman spectroscopy provides key data for characterization. Specific peaks have been identified at 1640 cm⁻¹ , corresponding to the C=C stretching vibration , and in the range of 1380–1450 cm⁻¹ for the methyl group bending vibrations . These distinct spectral features are crucial for confirming the presence of the alkene and methyl functional groups.
| Spectroscopic Data | Wavenumber (cm⁻¹) | Assignment |
| Raman Peak | 1640 | C=C Stretch |
| Raman Peak | 1380 - 1450 | Methyl Group Bend |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For unsaturated compounds like 1,5-Heptadiene, 2,6-dimethyl-, UV-Vis spectroscopy can detect the π → π* transitions associated with its carbon-carbon double bonds. As an isolated diene, where the double bonds are separated by more than one single bond, it is not expected to show the strong absorption at longer wavelengths that is characteristic of conjugated systems. The absorption maximum (λmax) for isolated double bonds typically occurs in the far UV region, often below 200 nm.
Specific experimental UV-Vis spectral data for 1,5-Heptadiene, 2,6-dimethyl- were not available in the surveyed literature. However, theoretical approaches can be used to predict these properties.
Computational Chemistry Approaches
Computational chemistry offers powerful tools for investigating the properties of molecules like 1,5-Heptadiene, 2,6-dimethyl-, providing insights that complement experimental data.
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. researchgate.net By applying DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G**), one can perform a geometry optimization to find the lowest energy conformation of 1,5-Heptadiene, 2,6-dimethyl-. researchgate.net This process yields precise bond lengths, bond angles, and dihedral angles. From this optimized structure, various electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the dipole moment can be calculated. These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions.
A significant advantage of DFT calculations is the ability to predict spectroscopic data. researchgate.net
Vibrational Spectra: Once the molecular geometry is optimized to a stable minimum on the potential energy surface, the vibrational frequencies can be calculated. researchgate.net This computation produces a theoretical infrared and Raman spectrum, showing the wavenumbers and intensities of the fundamental vibrational modes. These predicted spectra can be compared with experimental data to confirm structural assignments. For instance, the calculated frequencies for C=C stretching and methyl group bending would be expected to align with the experimental Raman data.
Electronic Spectra: To predict the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the predicted absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 1,5-Heptadiene, 2,6-dimethyl-, TD-DFT calculations would predict the energy of the π → π* transitions, offering a theoretical value for the UV-Vis absorption that is expected to be in the far UV range.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.neticourse.club A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and can be easily polarized.
The energy gap is not only crucial for predicting reactivity in reactions like cycloadditions but also for understanding electronic transitions, as the HOMO-LUMO gap corresponds to the lowest energy electronic excitation. researchgate.net
| Parameter | Energy (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.350 | Represents electron-donating ability |
| LUMO Energy | -1.472 | Represents electron-accepting ability |
| Energy Gap (ΔE) | 4.878 | Indicates chemical reactivity and kinetic stability |
Note: Data presented is for the related compound 2,6-dimethyl-2,5-heptadien-4-one as a proxy, based on DFT B3LYP/6–311++G** calculations. researchgate.net The specific values for 1,5-heptadiene, 2,6-dimethyl- may vary.
Natural Bond Orbital (NBO) Analysis for Electronic Stability and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. nih.govjppres.com It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds (BD), lone pairs (LP), and core (CR) orbitals. jppres.comresearchgate.net A key feature of NBO analysis is its ability to quantify intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. researchgate.netresearchgate.net
For conjugated systems like 1,5-heptadiene, 2,6-dimethyl-, significant stabilization arises from π-electron delocalization. In the case of its structural analog, 2,6-dimethyl-2,5-heptadien-4-one , NBO analysis revealed substantial hyperconjugative interactions contributing to its electronic stability. researchgate.net The analysis identified key interactions, such as those between the π orbitals of the C=C double bonds and adjacent anti-bonding orbitals, which result in charge delocalization and stabilization of the molecule. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π (C2=C3) | π* (C5=C6) | 25.63 | π → π* (Conjugation) |
| π (C5=C6) | π* (C2=C3) | 19.87 | π → π* (Conjugation) |
| σ (C1-H) | π* (C2=C3) | 5.12 | σ → π* (Hyperconjugation) |
| σ (C4-C5) | π* (C5=C6) | 4.78 | σ → π* (Hyperconjugation) |
Note: Data is for the related compound 2,6-dimethyl-2,5-heptadien-4-one as a proxy. researchgate.net E(2) values represent the stabilization energy from the delocalization of electron density between the donor and acceptor orbitals.
Molecular Docking Simulations for Ligand-Receptor Interactions in Biological Contexts
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor), which is typically a protein or enzyme. jppres.com This method is instrumental in drug discovery for screening virtual libraries of compounds against biological targets and for elucidating the molecular basis of a ligand's activity. nih.govuran.ua The binding affinity is commonly expressed as a docking score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.
1,5-Heptadiene, 2,6-dimethyl- has been identified as a component in plant extracts with demonstrated anti-inflammatory and antiviral properties. nih.gov This suggests its potential to interact with key biological targets involved in these pathways. For instance, its reported anti-inflammatory activity may involve the modulation of proteins like cyclooxygenase-2 (COX-2) or pro-inflammatory cytokines such as TNF-α and IL-6. nih.govnih.gov
In the context of antiviral research, computational studies have explored the interaction of related terpene structures with key viral proteins. A molecular docking study on an isomer, 1,5-Heptadiene, 2,5-dimethyl-, 3-methylene- , against the proteases of SARS-CoV-2 (Mpro and PLpro) provides significant insight into potential binding modes. jppres.comresearchgate.net These proteases are essential for viral replication, making them prime targets for inhibitors. nih.govarchivesofmedicalscience.com The study revealed that this isomer could fit into the binding pockets of both Mpro and PLpro, forming stabilizing interactions with key amino acid residues. jppres.com The interactions were primarily hydrophobic, which is characteristic of non-polar molecules like heptadiene derivatives.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|---|
| Main Protease (Mpro) | 1,5-Heptadiene, 2,5-dimethyl-, 3-methylene- | -3.8 | H41, M49, M165 | Hydrophobic |
| Papain-Like Protease (PLpro) | 1,5-Heptadiene, 2,5-dimethyl-, 3-methylene- | -4.3 | R166, P247, P248, Y264, Y273 | Hydrophobic |
Note: The docking data presented is for the closely related isomer 1,5-Heptadiene, 2,5-dimethyl-, 3-methylene-. jppres.com These findings suggest that 1,5-Heptadiene, 2,6-dimethyl- may exhibit similar binding capabilities with these or other biological targets.
Strategic Applications of 1,5 Heptadiene, 2,6 Dimethyl in Organic Synthesis
Role as a Key Building Block in Complex Molecule Synthesis
1,5-Heptadiene (B74454), 2,6-dimethyl- serves as a fundamental component in the construction of intricate molecular architectures. ontosight.ai Its diene structure allows it to participate in various chemical reactions, most notably cycloaddition reactions like the Diels-Alder reaction. ontosight.ai This reactivity is harnessed by chemists to form complex ring systems, which are foundational to many natural products and other elaborate organic compounds. The presence of methyl groups also provides specific stereochemical control and functionality to the resulting molecules. The compound's utility as a starting material is evident in its application in the synthesis of a variety of complex organic molecules. ontosight.ai
Precursor for Cyclohexene (B86901) Derivatives in Pharmaceutical and Agrochemical Synthesis
A significant application of 1,5-heptadiene, 2,6-dimethyl- lies in its role as a precursor for cyclohexene derivatives. ontosight.ai These cyclic structures are pivotal in the development of new pharmaceuticals and agrochemicals. ontosight.ai Through reactions such as the Diels-Alder reaction, the diene backbone of 1,5-heptadiene, 2,6-dimethyl- is transformed into a six-membered ring, the core of cyclohexene. The specific substitution pattern of the resulting cyclohexene can be tailored by selecting appropriate reaction partners and conditions, enabling the synthesis of a diverse range of derivatives with potential biological activity. This makes it a valuable intermediate for researchers in the pharmaceutical and agrochemical industries.
Utilization in Specialty Chemical and Material Production
The reactivity of 1,5-heptadiene, 2,6-dimethyl- also extends to the production of specialty chemicals and materials. Its ability to undergo polymerization and other chemical transformations makes it a candidate for the development of new polymers and materials with unique properties. The double bonds in its structure can be functionalized or polymerized to create long-chain molecules with specific characteristics. This versatility allows for its use in creating a variety of specialty chemicals. For instance, it can be used to synthesize 1,3-Dioxane, 2-(2,6-dimethyl-1,5-heptadien-1-yl)-4,4,6-trimethyl-, a complex derivative with potential applications in various fields. ontosight.ai
Development of Sustainable Aviation Fuels from Bio-Renewable Precursors
In the pursuit of sustainable energy sources, 1,5-heptadiene, 2,6-dimethyl- has emerged as a promising intermediate in the production of high-performance sustainable aviation fuels (SAFs). rsc.orgrsc.org Researchers have demonstrated that this compound, derivable from bio-renewable sources like trans-nerolidol, can be converted into valuable fuel components. rsc.orgrsc.org
One approach involves the hydrogenation of 2,6-dimethyl-1,5-heptadiene to produce 2,6-dimethylheptane (B94447) (DMH). rsc.org DMH exhibits a low density and a remarkably low kinematic viscosity, making it a valuable blendstock for SAFs. rsc.org Another innovative method involves the hydrogenation of 2,6-dimethyl-1,5-heptadiene in the presence of a heterogeneous acid catalyst, leading to partial cyclization and subsequent hydrogenation. rsc.orgrsc.org This process yields a mixture of 2,6-dimethylheptane and 1,1,3-trimethylcyclohexane (B1585257), which demonstrates an outstanding gravimetric net heat of combustion and low viscosity, meeting key requirements for Jet-A fuel. rsc.orgrsc.org
Table 1: Fuel Properties of 2,6-Dimethylheptane (DMH) and its Mixture with 1,1,3-trimethylcyclohexane (F2)
| Property | DMH | F2 (70% DMH, 30% 1,1,3-trimethylcyclohexane) | Jet-A Requirement |
|---|---|---|---|
| Gravimetric Net Heat of Combustion (MJ/kg) | 44.07 rsc.org | 43.69 rsc.orgrsc.org | >42.8 |
| Kinematic Viscosity at -20°C (mm²/s) | 1.66 rsc.org | 1.75 rsc.orgrsc.org | <8.0 |
| Density at 15°C (g/mL) | 0.714 rsc.org | - | >0.775 |
Synthesis of Bioactive Derivatives: Pheromones and Related Compounds
1,5-Heptadiene, 2,6-dimethyl- and its derivatives play a crucial role in the synthesis of bioactive compounds, particularly insect pheromones.
Synthesis of 2,6-Dimethyl-1,5-heptadien-3-yl Acetate (B1210297)
A key derivative, 2,6-dimethyl-1,5-heptadien-3-yl acetate, is the sex pheromone of the Comstock mealybug (Pseudococcus comstocki), a significant agricultural pest. psu.edustudiamsu.md The synthesis of this pheromone is of great interest for pest management strategies. Several synthetic routes have been developed, often starting from precursors that lead to the formation of the core 2,6-dimethyl-1,5-heptadiene structure. psu.edutandfonline.com
Table 2: Example Synthesis of 2,6-Dimethyl-1,5-heptadien-3-yl Acetate
| Step | Reactants | Product | Yield |
|---|---|---|---|
| 1 | 2-Methylprop-2-enal, 1-chloro-3-methyl-but-2-ene, Zn powder psu.edu | 2,6-Dimethylhepta-1,5-dien-3-ol psu.edu | 75% psu.edu |
| 2 | 2,6-Dimethylhepta-1,5-dien-3-ol, Acetyl chloride, Pyridine psu.edu | 2,6-Dimethyl-1,5-heptadien-3-yl acetate psu.edu | 80% psu.edu |
Stereoselective Approaches to Pheromone Synthesis
The biological activity of pheromones is often highly dependent on their stereochemistry. Therefore, developing stereoselective synthetic methods is crucial. For 2,6-dimethyl-1,5-heptadien-3-yl acetate, the natural and most active form is the (R)-enantiomer. researchgate.net
Various strategies have been employed to achieve the synthesis of specific enantiomers. These include the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction. journals.co.za For example, chiral imidazolidin-2-ones have been used to establish the desired stereocenter with high efficiency. journals.co.za Other approaches involve enzymatic resolutions, where enzymes like lipase (B570770) are used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. nih.gov Asymmetric alkylation and other stereocontrolled reactions are also key in the synthesis of optically active pheromones and related compounds. thieme-connect.com
Mechanistic Insights into Biological Interactions of 1,5 Heptadiene, 2,6 Dimethyl and Its Derivatives
Role as a Naturally Occurring Volatile Organic Compound in Plant Metabolomics
Volatile organic compounds are integral to a plant's ability to interact with its environment. These small molecules are involved in a wide array of ecological functions, from defense to communication. As a naturally occurring VOC, 1,5-Heptadiene (B74454), 2,6-dimethyl- participates in the complex chemical language of plants.
The identification of 1,5-Heptadiene, 2,6-dimethyl- in plant tissues is primarily achieved through advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of individual volatile components within a complex mixture.
Recent research has successfully identified 1,5-Heptadiene, 2,6-dimethyl- in the latex of Calotropis gigantea (giant milkweed). researchgate.net The latex of this plant is a rich source of bioactive compounds and has been traditionally used for various medicinal purposes. mdpi.comimpactfactor.org In contrast, while the seed extracts of Annona squamosa (sugar apple) are known to contain a variety of phytochemicals, including fatty acids and acetogenins, the presence of 1,5-Heptadiene, 2,6-dimethyl- has not been reported in the reviewed literature detailing their chemical composition. researchgate.netimpactfactor.org
Table 1: Identification of 1,5-Heptadiene, 2,6-Dimethyl- in Plant Extracts
| Plant Species | Part of Plant | Compound Identified | Reference(s) |
|---|---|---|---|
| Calotropis gigantea | Latex | 1,5-Heptadiene, 2,6-dimethyl- | researchgate.net |
| Annona squamosa | Seed Extract | Not identified in reviewed literature | researchgate.netimpactfactor.org |
Plant VOCs are crucial components of both direct and indirect defense systems. ijcmas.com As direct defenses, they can act as repellents or toxins to herbivores and pathogens. ijcmas.com Indirectly, plants release specific VOC blends when attacked by herbivores, which serve as olfactory cues to attract the natural enemies of the pests, such as parasitic wasps or predatory insects. frontiersin.orgfrontiersin.org
Furthermore, VOCs function as key signaling molecules in plant-plant communication. nih.gov A plant under attack can release a plume of volatiles that warns neighboring plants of the impending threat, prompting them to activate or "prime" their own defense systems in preparation for an attack. frontiersin.orgresearchgate.net This airborne communication is a vital component of community-level defense. nih.gov As a volatile compound, 1,5-Heptadiene, 2,6-dimethyl- likely contributes to the specific olfactory blend of the plants that produce it, playing a role in these complex ecological interactions, although its specific signaling function requires further targeted research. frontiersin.org
Chemical Basis for Antiviral Activity of Derivatives
The vast chemical diversity of natural products and their derivatives provides a rich source for the discovery of new antiviral agents. Terpenes and related compounds, a class to which 1,5-Heptadiene, 2,6-dimethyl- belongs, have shown promise in this area.
In vitro assays are the first step in evaluating the antiviral potential of chemical compounds. A common and critical tool in virology research is the use of specific cell lines that are susceptible to viral infection. Vero E6 cells, derived from the kidney of an African green monkey, are particularly widely used for their high susceptibility to a broad range of viruses, including coronaviruses like SARS-CoV and SARS-CoV-2. nih.govresearchgate.net
In a typical antiviral assay, these cells are infected with the virus and then treated with the compound of interest. The effectiveness of the compound is measured by its ability to inhibit the virus-induced cytopathic effect (CPE) or reduce the viral load, often quantified via plaque assays. nih.govresearchgate.net Numerous studies have utilized Vero E6 cells to screen for antiviral properties of plant-derived terpenes and their derivatives against SARS-CoV-2. preprints.orgunc.edufrontiersin.org While this methodology is standard, specific studies detailing the evaluation of 1,5-Heptadiene, 2,6-dimethyl- or its direct derivatives against viral cell lines were not identified in the reviewed literature.
Table 2: Examples of Terpene-Class Compounds Screened for Antiviral Activity Using Vero E6 Cells
| Compound Class | Example Compound | Target Virus | General Outcome | Reference(s) |
|---|---|---|---|---|
| Triterpenoid | Betulinic Acid | SARS-CoV | Potent inhibitor; competitive inhibitor of 3CL protease | researchgate.netfrontiersin.org |
| Triterpenoid | Glycyrrhizin | SARS-CoV | Significant inhibition of viral adsorption and replication | nih.gov |
| Diterpenoid | Ferruginol | SARS-CoV | Potent and safe inhibitor of viral activity | nih.gov |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. acs.org By systematically modifying a lead compound's structure—such as adding, removing, or changing functional groups—researchers can identify the key molecular features (pharmacophores) responsible for its therapeutic effects and optimize its potency and selectivity. acs.org
For compounds containing a diene scaffold, SAR studies have revealed that antiviral activity can be highly sensitive to molecular modifications. Research on penta-1,4-diene-3-one derivatives, for instance, has shown that the type and position of substituents on associated aromatic rings can dramatically alter antiviral efficacy against Tobacco Mosaic Virus (TMV). d-nb.infomdpi.com The introduction of specific groups, such as 4-chloro or 4-methoxy substitutions, has been shown to significantly improve curative activity. mdpi.com These studies underscore the principle that even minor structural changes can lead to substantial differences in biological function. While these findings relate to other diene-containing structures, they highlight a potential avenue for the rational design of antiviral derivatives based on the 1,5-Heptadiene, 2,6-dimethyl- scaffold.
Mechanistic Pathways of Anti-inflammatory Effects
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases. Many natural compounds, including plant-derived VOCs, exhibit anti-inflammatory properties by modulating the signaling pathways that control the inflammatory response. nih.govresearchgate.net
Table 3: Key Pathways and Mediators in VOC-Modulated Anti-inflammatory Responses
| Signaling Pathway/Mediator | Function in Inflammation | Effect of Modulating VOCs | Reference(s) |
|---|---|---|---|
| Signaling Pathways | |||
| Nuclear Factor-κB (NF-κB) | Master transcription factor for pro-inflammatory genes | Inhibition of activation | nih.govrsc.org |
| Mitogen-Activated Protein Kinase (MAPK) | Regulates cytokine production and cellular stress responses | Inhibition of signaling | rsc.org |
| Pro-inflammatory Mediators | |||
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine that promotes systemic inflammation | Reduced production | nih.govrsc.org |
| Interleukins (e.g., IL-1β, IL-6) | Cytokines that mediate communication between immune cells | Reduced production | nih.govrsc.org |
| Cyclooxygenase-2 (COX-2) | Enzyme responsible for producing inflammatory prostaglandins | Reduced expression/activity | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,5-Heptadiene, 2,6-dimethyl- |
| Betulinic Acid |
| Ferruginol |
| Glycyrrhizin |
| Interleukin-1 beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Nitric Oxide (NO) |
| Prostaglandins |
Modulation of Cytokine Production in Macrophage Cell Lines
Research into the immunomodulatory effects of derivatives of 1,5-Heptadiene, 2,6-dimethyl- has revealed significant impacts on cytokine production in macrophage cell lines. Macrophages are key players in the inflammatory response, and their production of cytokines can either promote or resolve inflammation. Studies involving dimethyl itaconate, a derivative, have shown that it can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in bone marrow-derived macrophages (BMDMs) stimulated with lipopolysaccharide (LPS). researchgate.net This suppression of key inflammatory mediators suggests a potential anti-inflammatory role for these compounds.
The modulation of cytokine production is a critical aspect of controlling inflammatory diseases. In sepsis models, for instance, the administration of dimethyl itaconate led to a decrease in serum levels of TNF-α and IL-6, which was associated with improved survival rates and reduced lung injury in septic mice. researchgate.net Itaconate and its derivatives have been noted to selectively inhibit certain cytokines, including IL-6 and IL-12, while not affecting others like TNF in some contexts. researchgate.net This selective inhibition highlights the nuanced immunomodulatory capacity of these molecules.
Table 1: Effect of Dimethyl Itaconate on Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Effect of Dimethyl Itaconate | Significance |
| TNF-α | Decreased Production | Reduction of a key pro-inflammatory cytokine. researchgate.net |
| IL-6 | Decreased Production | Attenuation of a major inflammatory mediator. researchgate.net |
| NOS2 | Suppressed Production | Inhibition of an enzyme responsible for nitric oxide production, a key inflammatory molecule. researchgate.net |
Inhibition of Inflammatory Signaling Pathways
The anti-inflammatory effects of 1,5-Heptadiene, 2,6-dimethyl- derivatives are often rooted in their ability to interfere with key inflammatory signaling pathways. One such critical pathway involves the transcription factor NF-κB, which is a central regulator of inflammatory gene expression. While direct evidence for 1,5-Heptadiene, 2,6-dimethyl- is limited, studies on related dimethylated compounds provide valuable insights. For example, Dimethyl cardamonin (B96198) has been shown to exert anti-inflammatory effects by interfering with the PI3K-PDK1-PKCα signaling pathway. nih.gov This interference ultimately leads to the reduced expression of both early (TNF-α, IL-1β, IL-6) and late (HMGB1) inflammatory cytokines. nih.gov
Another important pathway implicated in inflammation is the Nrf2 pathway, which plays a crucial role in the antioxidant defense system. Dimethyl itaconate has been found to activate Nrf2 and promote the expression of its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). researchgate.net The activation of the Nrf2 pathway by dimethyl itaconate was shown to be essential for its regulatory activities on inflammatory cytokine production. researchgate.net The development of dual inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX) is another strategy to combat inflammation, and compounds with cyclic imide structures have shown promise in this area. nih.gov
Antimicrobial Mechanisms of Action
Membrane Disruption due to Lipophilic Character
The lipophilic nature of compounds like 1,5-Heptadiene, 2,6-dimethyl- is a key determinant of their antimicrobial activity. This property allows them to readily interact with and insert into the lipid bilayers of microbial cell membranes. The predicted LogKow (octanol-water partition coefficient) for 1,5-Heptadiene, 2,6-dimethyl- is approximately 4.39, indicating a high degree of lipophilicity. epa.gov This characteristic facilitates the disruption of membrane integrity, leading to increased permeability and leakage of essential intracellular components, which ultimately results in cell death.
Several models describe the mechanisms of membrane disruption by antimicrobial agents. These include the barrel-stave, toroidal-pore, and carpet-like mechanisms. nih.gov In the context of lipophilic compounds, the "interfacial-activity model" is particularly relevant. This model proposes that the binding of these molecules to the membrane's interfacial region disrupts the segregation of the interfacial and hydrophobic regions, leading to membrane leakage. nih.gov The insertion of such molecules can also cause membrane thinning by increasing the lateral area of one leaflet of the bilayer, which allows lipids from the other leaflet to penetrate into the acyl chains. nih.gov
Synergistic Effects with Other Bioactive Compounds (e.g., Fatty Acids)
The antimicrobial efficacy of lipophilic compounds can be significantly enhanced when used in combination with other bioactive molecules, such as fatty acids. This synergy often arises from complementary mechanisms of action. For instance, while a lipophilic compound like 1,5-Heptadiene, 2,6-dimethyl- primarily disrupts the cell membrane, fatty acids can have multiple antimicrobial effects, including inhibiting nutrient uptake, disrupting the electron transport chain, and generating reactive oxygen species.
The combined action of these compounds can lead to a more potent and broad-spectrum antimicrobial effect than either agent alone. The lipophilic nature of 1,5-Heptadiene, 2,6-dimethyl- may facilitate the entry of fatty acids into the microbial cell, thereby increasing their intracellular concentration and enhancing their antimicrobial activity.
Table 2: Potential Synergistic Antimicrobial Mechanisms
| Compound Class | Primary Mechanism of Action | Potential Synergistic Effect |
| 1,5-Heptadiene, 2,6-dimethyl- | Membrane disruption | Increased membrane permeability facilitates entry of other antimicrobials. |
| Fatty Acids | Multiple, including inhibition of cellular processes | Enhanced intracellular concentration and activity due to membrane disruption. |
Stereoelectronic Profile and its Influence on Antimicrobial Potency
The three-dimensional structure and electronic properties—collectively known as the stereoelectronic profile—of a molecule are critical to its biological activity. For 1,5-Heptadiene, 2,6-dimethyl-, the presence of double bonds and methyl groups creates a specific spatial arrangement and electron distribution that influences its interaction with microbial membranes.
The specific stereoisomer of a compound can significantly impact its antimicrobial potency. Different spatial arrangements of the methyl groups and the conformation of the heptadiene backbone can affect how efficiently the molecule inserts into and disrupts the lipid bilayer. Furthermore, the electronic properties, such as the distribution of electron density, can influence the non-covalent interactions (e.g., van der Waals forces, hydrophobic interactions) between the compound and the membrane lipids, which are crucial for its disruptive activity.
Anthelmintic Activity and Chemical Structure Correlation
The chemical structure of 1,5-Heptadiene, 2,6-dimethyl- is directly linked to its potential anthelmintic properties. The lipophilicity of the molecule, a consequence of its hydrocarbon backbone and methyl substitutions, is a key factor in its ability to penetrate the cuticle of helminths. This outer layer is a significant barrier to many potential anthelmintic agents, and compounds that can effectively traverse it are more likely to reach their target sites within the parasite.
Future Research Directions and Emerging Paradigms
Novel Synthetic Routes and Catalyst Development for 1,5-Heptadiene (B74454), 2,6-Dimethyl-
The efficient and selective synthesis of 1,5-Heptadiene, 2,6-dimethyl- remains a critical area of research. While methods such as the pyrolysis of methyl-substituted alkenes and liquid-phase catalysis exist, future efforts are directed towards more sustainable and atom-economical routes.
One promising approach involves the catalytic conversion of renewable feedstocks. For instance, the ring-closing metathesis of natural products like nerolidol (B1678203) using second-generation Grubbs-Hoveyda catalysts has been shown to produce 2,6-dimethyl-1,5-heptadiene. rsc.org Future research will likely focus on optimizing these bio-based routes.
Catalyst development is at the heart of advancing synthetic efficiency. The development of modular catalysts, such as mixed diphosphine/monophosphine platinum(II) complexes, has led to significantly faster cycloisomerization reactions for dienes. acs.org Research into novel catalyst systems based on transition metals like iridium, rhodium, and ruthenium holds the potential for unprecedented control over selectivity and enantioselectivity in diene synthesis. rsc.orgorganic-chemistry.org For example, iridium-based catalysts have shown success in the enantioselective synthesis of other 1,4-dienes. rsc.org The development of highly active and selective catalysts is also crucial for industrial-scale hydroformylation of dienes, a process previously considered too slow for practical application. researchgate.net
Table 1: Emerging Catalytic Systems for Diene Synthesis
| Catalyst Type | Metal Center | Key Advantages | Potential Application for 1,5-Heptadiene, 2,6-dimethyl- |
|---|---|---|---|
| Modular Diphosphine/Monophosphine Complexes | Platinum (Pt) | Enhanced reaction rates and functional group tolerance. acs.org | Improved efficiency in cycloisomerization or related transformations. |
| (R)-Segphos Complexes | Iridium (Ir) | High enantioselectivity for E-selective additions. rsc.org | Enantioselective synthesis of chiral derivatives. |
| Cationic/H8-BINAP Complexes | Rhodium (Rh) | Good regio- and stereoselectivity in alkene-alkyne codimerization. organic-chemistry.org | Novel routes involving coupling with alkynes. |
Exploration of Undocumented Reaction Pathways
The reactivity of 1,5-Heptadiene, 2,6-dimethyl- is primarily associated with its diene structure, participating in reactions like Diels-Alder cycloadditions. However, a vast potential for discovering and characterizing new reaction pathways remains. The oxidation and reduction pathways, for example, are not well-documented and present a clear avenue for future investigation.
Future research could focus on:
Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the double bonds, leading to the synthesis of enantiomerically pure compounds with potential applications in pharmaceuticals.
Bioorthogonal Reactions: Investigating the potential for 1,5-Heptadiene, 2,6-dimethyl- or its derivatives to participate in bioorthogonal chemistry, where reactions can occur within living systems without interfering with native biochemical processes.
Mechanistic Studies: Utilizing advanced spectroscopic and computational techniques to gain a deeper understanding of the mechanisms of known reactions, such as oxidation, which can lead to the formation of valuable epoxides or alcohols. This could enable better control over product distribution and yield.
Novel Cycloadditions: Beyond the Diels-Alder reaction, exploring other types of cycloadditions, potentially catalyzed by transition metals, could lead to the formation of novel cyclic and polycyclic structures. Cobalt-catalyzed cycloadditions, for instance, have been used to create cyclobutenes from other dienes. rsc.org
Advanced Materials Science Applications Based on Diene Polymerization
The polymerization of dienes is a cornerstone of materials science, and 1,5-Heptadiene, 2,6-dimethyl- represents an intriguing, yet underexplored, monomer. Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for creating precisely structured and functional polymers from α,ω-dienes. caltech.edunih.gov This step-growth polymerization method allows for the synthesis of a wide variety of materials, including precision polyethylene (B3416737), ionic polymers, and conjugated polymers. nih.gov
Future research in this area should target:
ADMET Polymerization: Investigating the ADMET polymerization of 1,5-Heptadiene, 2,6-dimethyl- to produce novel polyalkenamers. The branching inherent in this monomer could lead to polymers with unique thermal and mechanical properties.
Stereocontrolled Polymerization: The geometry of the double bonds (cis/trans) in the polymer backbone dramatically influences material properties. nih.govresearchgate.net Research into stereoretentive ADMET polymerization, using specific ruthenium catalysts, could enable the synthesis of all-cis polymers from monomers like 1,5-Heptadiene, 2,6-dimethyl-, potentially leading to new elastomers or other soft materials. nih.gov
High-Performance Materials: The development of high-molecular-weight polyesters through ADMET has yielded materials with tensile properties exceeding those of polyethylene and polypropylene. mdpi.compreprints.org Applying these advanced polymerization techniques to 1,5-Heptadiene, 2,6-dimethyl- could result in new high-performance, bio-based plastics, especially if synthesized from renewable sources.
Sustainable Fuels: The hydrogenated product of 1,5-Heptadiene, 2,6-dimethyl-, namely 2,6-dimethylheptane (B94447), has been identified as a component of high-performance sustainable aviation fuels. rsc.org Further research into the optimization of its production and performance as a fuel blendstock is warranted. rsc.org
Table 2: Potential Polymer Properties from 1,5-Heptadiene, 2,6-dimethyl-
| Polymerization Method | Key Feature | Potential Polymer Type | Anticipated Properties |
|---|---|---|---|
| Acyclic Diene Metathesis (ADMET) | Precise structural control | Branched Polyalkenamer | Unique thermal/mechanical properties, potentially recyclable. caltech.edumdpi.com |
| Stereoretentive ADMET | Control of cis/trans geometry | All-cis Unsaturated Polyester/Polyether | Amorphous, elastomeric properties. nih.gov |
Deeper Elucidation of Biological Mechanisms of Action
Preliminary studies have suggested that derivatives of 1,5-heptadiene may possess interesting biological activities, including antiviral and anti-inflammatory effects. However, the underlying mechanisms of action remain largely unknown. biosynth.comevitachem.com A significant opportunity exists to move beyond preliminary observations to a detailed molecular-level understanding.
Future research should aim to:
Identify Molecular Targets: Utilize techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins, enzymes, or receptors that 1,5-Heptadiene, 2,6-dimethyl- and its derivatives interact with.
Elucidate Signaling Pathways: Once molecular targets are identified, investigate the downstream effects on cellular signaling pathways. For example, in the context of anti-inflammatory activity, this would involve studying the modulation of cytokine production and key inflammatory cascades.
Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives of 1,5-Heptadiene, 2,6-dimethyl- and systematically evaluate how changes in the chemical structure affect biological activity. This can provide crucial insights into the pharmacophore and guide the design of more potent and selective compounds.
Investigate Metabolites: Understand how the compound is metabolized in biological systems, as its metabolites may be responsible for the observed biological effects.
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Diene Systems
The convergence of artificial intelligence (AI) and chemistry is creating powerful new tools for discovery. rsc.orgnih.gov Machine learning (ML) models, trained on vast datasets of chemical reactions and properties, can accelerate research and development in ways previously unimaginable. ijsea.comarxiv.orgmdpi.com For a compound like 1,5-Heptadiene, 2,6-dimethyl-, AI can be a transformative tool.
Future applications include:
Reaction Prediction and Optimization: AI models can predict the outcomes of unknown reactions, suggest optimal reaction conditions (temperature, solvent, catalyst), and even propose entirely new synthetic routes. ijsea.commdpi.com This could be used to efficiently explore the undocumented reaction pathways of 1,5-Heptadiene, 2,6-dimethyl-.
Catalyst Discovery: Machine learning can screen thousands of potential catalyst structures to identify the most promising candidates for a specific transformation, such as the selective synthesis or polymerization of 1,5-Heptadiene, 2,6-dimethyl-. This accelerates the catalyst development cycle. mdpi.com
Property Prediction: AI can predict the physical, chemical, and biological properties of novel polymers or derivatives based on their structure. This allows for the in silico design of materials and drug candidates with desired characteristics before committing to laboratory synthesis.
Retrosynthesis: Advanced AI tools can perform retrosynthetic analysis, breaking down a complex target molecule into simpler, commercially available starting materials, thereby streamlining the planning of complex syntheses involving diene systems. rsc.orgmdpi.com
By integrating these computational approaches, the exploration of 1,5-Heptadiene, 2,6-dimethyl- and related diene systems can be significantly accelerated, leading to faster discovery of new reactions, materials, and biologically active compounds.
Q & A
Q. What are the established synthetic routes for 2,6-dimethyl-1,5-heptadiene, and how do reaction conditions influence yield?
- Methodological Answer : 2,6-Dimethyl-1,5-heptadiene (CAS 6709-39-3) can be synthesized via catalytic pyrolysis of methyl-substituted alkenes or liquid-phase catalytic methods. For example, pyrolysis of 2-methyl-1,5-hexadiene at elevated temperatures produces this compound alongside other dienes . Optimizing temperature (e.g., 300–500°C) and catalyst selection (e.g., acidic or metal oxides) significantly impacts yield and purity. Liquid-phase synthesis using transition-metal catalysts may offer better stereocontrol but requires inert atmospheres to prevent polymerization .
Q. What spectroscopic and physical property data are critical for characterizing 2,6-dimethyl-1,5-heptadiene?
- Methodological Answer : Key spectroscopic data include:
- Raman spectroscopy : Peaks at 1640 cm⁻¹ (C=C stretching) and 1380–1450 cm⁻¹ (methyl bending), which differentiate it from structural isomers like 2,5-dimethyl-1,5-hexadiene .
- Boiling point : 143°C at 3 mmHg, and density of 0.7648 g/cm³ at 25°C, as reported in the CRC Handbook of Chemistry and Physics .
- Molecular weight : 124.223 g/mol (C₉H₁₆) .
Q. How can computational methods aid in predicting the stability and reactivity of 2,6-dimethyl-1,5-heptadiene?
Q. What mechanistic insights exist for rare-earth-catalyzed C–H alkylation involving 2,6-dimethyl-1,5-heptadiene?
- Methodological Answer : Scandium and yttrium catalysts (e.g., (C₅Me₅)ScR₂) facilitate cyclization of 2,6-dimethyl-1,5-heptadiene via σ-bond metathesis. Kinetic studies show that the reaction proceeds through a four-membered transition state, with activation barriers <20 kcal/mol. Isotopic labeling (e.g., D₂O quenching) and X-ray crystallography of intermediates validate the proposed mechanism .
Q. How does the compound’s stereoelectronic profile influence its role in antimicrobial activity?
- Methodological Answer : In microbial assays, 2,6-dimethyl-1,5-heptadiene disrupts cell membranes due to its lipophilic nature. Gas chromatography-mass spectrometry (GC-MS) identifies it as a minor component (3.48% peak area) in Annona squamosa seed extracts, where synergism with fatty acids (e.g., hexadecanoic acid) enhances bioactivity. Structure-activity relationship (SAR) studies suggest that alkyl chain length and methyl branching correlate with membrane permeability .
Q. What challenges arise in differentiating 2,6-dimethyl-1,5-heptadiene from its structural isomers, and how are they resolved?
- Methodological Answer : Isomers like 2,5-dimethyl-1,5-hexadiene (CAS 627-58-7) are distinguished via:
- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (retention time differences ≥2 min).
- Spectroscopy : Depolarization ratios in Raman spectra (e.g., 0.75 for 2,6-dimethyl-1,5-heptadiene vs. 0.82 for 2,5-dimethyl-1,5-hexadiene) .
Data Contradictions and Resolution
- Synthesis Yield Discrepancies : Pyrolysis methods report yields of 60–70% , while liquid-phase catalysis claims 85–90% . These differences may stem from side reactions (e.g., dimerization) under pyrolytic conditions. Controlled experiments with inline GC-MS monitoring are recommended for validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
